6-hydroxy-1,2,3,4-tetrahydro-11H-pyrido[2,1-b]quinazolin-11-one
Overview
Description
The compound “6-hydroxy-1,2,3,4-tetrahydro-11H-pyrido[2,1-b]quinazolin-11-one” is a quinazolinone derivative . Quinazolinone derivatives have been studied for their potential as efflux pump inhibitors in Mycobacterium smegmatis .
Synthesis Analysis
The synthesis of quinazolinone derivatives involves treating 2-aminopyridine and 2-fluorobenzonitrile with K t OBu . The retro-Claisen reaction, a useful synthetic tool in organic chemistry, leads to carboxylic acid derivatives involving a β-dicarbonyl carbon-carbon bond cleavage under various conditions .Molecular Structure Analysis
The molecular structure of quinazolinone derivatives has been analyzed in detail using X-Ray crystallographic and FT-IR spectral data along with theoretical quantum chemical computations . The existence of the n (O)→σ* (O-H) hyperconjugative interaction resulted from the intra-molecular O-H•••O hydrogen bonding in the title compound were analyzed with NBO (Natural Bond Orbital) study .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of quinazolinone derivatives include the alkaline cleavage of 1- (4-oxo-4H-pyrido [1,2-a]pyrimidin-3-yl)butane-1,3-dione (3), which acts as an unsymmetrical β-diketone .Physical and Chemical Properties Analysis
The physical and chemical properties of quinazolinone derivatives have been studied using various methods. The highest occupied molecular orbital (HOMO) - the lowest unoccupied molecular orbital (LUMO), the molecular electrostatic potential (MEP) and the non-linear optic values for the compound were found .Mechanism of Action
Quinazolinone derivatives have been studied for their role as efflux pump inhibitors in Mycobacterium smegmatis . The molecular docking study between the compound and macromolecule PDB:1EVE was done, and from the binding affinity value and the presence of inter-molecular interactions it was concluded that the title ligand compound may serve as a smart drug with nootropic property .
Properties
IUPAC Name |
6-hydroxy-1,2,3,4-tetrahydropyrido[2,1-b]quinazolin-11-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c15-10-6-3-7-14-11(10)13-9-5-2-1-4-8(9)12(14)16/h3,6-7,15H,1-2,4-5H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMOPBABGQARNIP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=O)N3C=CC=C(C3=N2)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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